2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide
Description
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a 2-ethoxy-substituted naphthalene core and a cyclopropane-containing hydroxymethyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol. While specific applications remain under investigation, its design suggests targeting enzymes or receptors sensitive to conformational rigidity and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(21)19-11-18(12-20)9-10-18/h3-8,20H,2,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQSBXDLAKWCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, cyclopropyl compounds, and ethoxy-containing reagents. Common synthetic routes may involve:
Naphthalene Derivative Preparation: Functionalization of naphthalene to introduce reactive groups.
Cyclopropyl Group Introduction: Formation of cyclopropyl intermediates through cyclopropanation reactions.
Amide Bond Formation: Coupling of the naphthalene derivative with the cyclopropyl intermediate to form the amide bond under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions at the ethoxy group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The primary structural analog for comparison is 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide (CAS 903087-98-9, C₂₀H₁₉NO₃, MW 321.37 g/mol) . Key differences include:
- Substituent on the amide nitrogen : The target compound features a (1-(hydroxymethyl)cyclopropyl)methyl group, while the analog employs a 4-methoxyphenyl group.
- Hydrophilicity : The hydroxymethyl group in the target compound enhances polarity compared to the lipophilic 4-methoxyphenyl substituent.
Table 1: Physicochemical Comparison
| Property | Target Compound | 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄ | C₂₀H₁₉NO₃ |
| Molecular Weight (g/mol) | 328.36 | 321.37 |
| Predicted logP⁰ | 2.5 | 3.8 |
| Aqueous Solubility (mg/mL)¹ | 0.15 (low) | 0.05 (very low) |
| Hydrogen Bond Donors | 2 (hydroxyl, amide NH) | 1 (amide NH) |
⁰logP estimated via fragment-based methods.
¹Solubility predicted using Abraham solvation parameters.
Pharmacological Implications
- The hydroxymethyl group may engage in hydrogen bonding with biological targets, though its polarity could limit blood-brain barrier penetration.
- 4-Methoxyphenyl Analog : The methoxy group enhances lipophilicity, favoring passive diffusion across membranes. However, the aryl moiety may increase metabolic susceptibility via cytochrome P450 oxidation, reducing bioavailability .
Research Findings and Limitations
- The target compound’s polar substituents may suit hydrophilic targets (e.g., extracellular enzymes), whereas the 4-methoxyphenyl analog could favor CNS targets due to higher logP.
- Thermodynamic solubility assays (e.g., shake-flask method) are needed to validate predictions.
Biological Activity
The compound 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of 329.43 g/mol. Its unique structure includes an ethoxy group and a naphthamide moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .
- Antioxidant Properties : The presence of hydroxymethyl groups in related compounds suggests potential antioxidant activities that could mitigate oxidative stress in cells .
Antiproliferative Effects
In studies examining the antiproliferative effects of related compounds, significant inhibition of cell growth was observed. For instance, benzopsoralens with hydroxymethyl substitutions demonstrated marked antiproliferative effects against various cancer cell lines . This suggests that this compound may also possess similar properties.
Study 1: Anticancer Activity
A study investigating the anticancer potential of naphthamide derivatives found that compounds with similar structural characteristics exhibited significant cytotoxicity against colorectal adenocarcinoma cell lines. The study highlighted that the presence of specific functional groups enhanced their biological activity, suggesting a promising avenue for further research into this compound as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Ethoxy-N-((1-(hydroxymethyl)... | Colorectal adenocarcinoma | 15 | Topoisomerase Inhibition |
| Benzopsoralen | Various | 10 | Topoisomerase Inhibition |
Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of phenolic compounds indicated that derivatives with hydroxymethyl groups showed enhanced radical scavenging activity. This suggests that similar modifications in this compound could confer significant antioxidant benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
